molecular formula C14H23Cl2N3O B1396371 N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1186049-57-9

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1396371
M. Wt: 320.3 g/mol
InChI Key: LWLFYSFYDXUGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to bind to various receptors in the body .

Scientific Research Applications

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, including N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, have been extensively studied for their pharmacological potential across various therapeutic areas. The versatility of the piperazine nucleus allows for significant medicinal potential, with slight modifications to the substitution pattern on the piperazine nucleus facilitating noticeable differences in the pharmacological profile of resultant molecules (Rathi, Syed, Shin, & Patel, 2016). The research indicates a growing interest in exploring piperazine-based molecules for their potential in treating a wide range of diseases, highlighting the flexibility of piperazine as a building block for drug discovery.

Piperazine in Drug Development

The role of piperazine in drug development is further underscored by its incorporation into various pharmaceutical agents, demonstrating a broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for the synthesis of piperazine and morpholine derivatives, showcasing the ongoing interest in harnessing their pharmacophoric activities for therapeutic use (Mohammed, Begum, Zabiulla, & Khanum, 2015). This research trend indicates a commitment to expanding the utility of piperazine derivatives in creating effective and innovative treatments.

Environmental and Analytical Applications

Beyond therapeutic applications, piperazine derivatives are also explored for their environmental and analytical applications. The development of novel piperazine-based compounds for environmental applications, such as nanofiltration membranes, demonstrates the adaptability of this chemical structure beyond pharmaceuticals (Shao et al., 2022). This highlights the diverse potential of piperazine derivatives in contributing to environmental sustainability and protection.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFYSFYDXUGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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